molecular formula C10H15N3 B13618662 5-(5-Methyl-2-piperidinyl)pyrimidine

5-(5-Methyl-2-piperidinyl)pyrimidine

Cat. No.: B13618662
M. Wt: 177.25 g/mol
InChI Key: PKXBPLHJOXVHMS-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-piperidinyl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-piperidinyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-piperidinone with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of an acid catalyst and an inert solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-piperidinyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-(5-Methyl-2-piperidinyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar structure but different functional groups.

    Pyrimido[1,2-a]benzimidazole: Contains a fused pyrimidine and benzimidazole ring system.

    Pyrazolo[1,5-a]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.

Uniqueness

5-(5-Methyl-2-piperidinyl)pyrimidine is unique due to the presence of both a piperidine and a pyrimidine ring, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(5-methylpiperidin-2-yl)pyrimidine

InChI

InChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3

InChI Key

PKXBPLHJOXVHMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CN=CN=C2

Origin of Product

United States

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